[[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
Overview
Description
[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid is a compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring, a phenyl group, and an amino acetic acid moiety .
Preparation Methods
The synthesis of [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid involves several steps. One common synthetic route includes the reaction of 4-hydroxypiperidine with phenyl isocyanate to form an intermediate, which is then reacted with glycine to yield the final product . The reaction conditions typically involve refluxing the reaction mixture in an appropriate solvent, such as methanol, under acidic conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the amino acetic acid moiety can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a specialty product for studying protein interactions and modifications .
Mechanism of Action
The mechanism of action of [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group allow the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target protein.
Comparison with Similar Compounds
[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid can be compared with other similar compounds, such as:
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound also contains a piperidine ring and a phenyl group but differs in its protective groups and overall structure.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds share some structural similarities but have different functional groups and applications.
The uniqueness of [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]anilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-13-6-8-16(9-7-13)14(19)10-17(11-15(20)21)12-4-2-1-3-5-12/h1-5,13,18H,6-11H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLXKISDFWZSCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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